(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol
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Overview
Description
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is a complex organic compound that features an indoline moiety attached to a pyridine ring, with a methanol group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol typically involves the reaction of indoline with a suitable pyridine derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where indoline is reacted with a halogenated pyridine derivative in the presence of a base and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The indoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Nitrated or halogenated indoline derivatives.
Scientific Research Applications
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving indoline and pyridine derivatives.
Industry: It is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can affect cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- (6-(Indolin-1-yl)-2-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanol
- (6-(Indolin-1-yl)-3-methylpyridin-3-yl)methanol
Uniqueness
(6-(Indolin-1-yl)-5-methylpyridin-3-yl)methanol is unique due to the specific positioning of the methyl and methanol groups on the pyridine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H16N2O |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C15H16N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-9,18H,6-7,10H2,1H3 |
InChI Key |
YMDLSASDNPHUJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)CO |
Origin of Product |
United States |
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